Journal Name:Journal of Bionic Engineering
Journal ISSN:1672-6529
IF:2.995
Journal Website:http://jbe.jlu.edu.cn/EN/volumn/current.shtml
Year of Origin:2004
Publisher:Science Press
Number of Articles Per Year:90
Publishing Cycle:Quarterly
OA or Not:Not
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-06-08 , DOI:
10.1016/j.ensm.2023.102846
Aqueous rechargeable Zn-ion batteries (ARZIBs) have been becoming a promising candidates for advanced energy storage owing to their high safety and low cost of the electrodes. However, the poor cyclic stability and rate performance of electrodes severely hinder their practical applications. Here, an ARZIBs configuration consisting of Cr3+-substituted Cu-Rich Prussian blue analogues (CuCrFe(CN)6) cathode, electrodeposited zinc nanosheets on copperclad carbon framework (ZnNS@CuCF) anode, and Zn(OTf)2-based electrolyte with ethylene sulfate (DTD) that are proposed. Combining the in situ characterization, ex situ synchrotron radiation and density functional theory (DFT) calculations, the Cr3+-substitution and K+ extraction can effectively lower the band gap of the electrodes and Zn ion diffusion activation energy. Thus, the assembled ARZIBs system delivers the excellent electrochemical performance such as large specific capacity of 183.9 mAh g−1, high energy density of 239.2 Wh kg−1 and impressive cyclic stability with the capacity retention of 92.4% after 13,000 discharging/charging cycles.
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-07-18 , DOI:
10.1016/j.ensm.2023.102891
Ether-based electrolytes enable highly reversible sodium (Na) plating/stripping behavior while conventional carbonate-based electrolytes deliver rather poor electrochemical compatibility with Na metal anodes. Yet, this ether-carbonate mystery in Na metal anodes is still not fully elucidated. Sodium hydride (NaH) has been recently demonstrated to be a key chemical component on the cycled Na metal anodes. In this work, via the combination of time of flight-second ion mass spectroscopy (ToF-SIMS) and on-line D2O titration mass spectroscopy, we disclose the spatial distribution of NaH and quantify its amount in Na metal anodes cycled in ether-based and carbonate-based electrolytes. A systematic study reveals that NaH accumulates upon continuous Na plating-stripping in conventional carbonate electrolytes, and the NaH formation is proved to be highly correlated with the evolution of H2 during cell operation. The huge performance disparity of Na metal anodes in ether-based and carbonate-based electrolytes is ascribed to the fact that much less NaH and H2 is produced in the case of ether-based electrolytes. This work enriches the understanding of interfacial chemistries of Na metal anodes and highlights the importance of minimizing the generation of NaH and H2 in protecting Na metal anodes.
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.ensm.2023.102884
Demands for safe and compact electrochemical energy storage inspire hot pursuit of development of solid-state lithium-metal batteries (SSLMBs). However, several challenges, including high reaction activity of lithium metal anode and suboptimal comprehensive performance of solid-state electrolytes, hinder SSLMBs for broad applications. Herein, we propose the ingenious construction and application of polyvinylidene chlorid-based composite (PVDC-C) as a two-in-one functional material that simultaneously protects the lithium metal anode from air/water corrosions and acts as solid-state electrolyte. On the basis of standout barrier and fine ion-permeability of PVDC, the as-constructed PVDC-based composite exhibits both excellent high air/water stability and high ionic conductivity in wide temperature range (e.g., 5.02 × 10−4 S cm−1 at 25 °C and 3.92 × 10−4 S cm−1 at 0 °C), thus contributing to remakable electrochemical performances in SS LMB, especially under a low temperature. For instance, at 0 °C, a reversible average discharge capacity of 95 mAh g−1 at 0.3 C with high capacity retention (99%) after 300 cycles can be accomplished. More encouragingly, the PVDC-C with two-in-one functionality enables the access of assembling safe SSLMBs in ambient air. This proof-of-concept study offers fresh insights for tailoring the functional materials with both effective lithium protective layer and advanced solid-state electrolyte to facilely achieve high-performance SSLMBs.
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-06-15 , DOI:
10.1016/j.ensm.2023.102849
Protons (H+) are considered as ideal charge carries for rechargeable batteries because of the small size, high ionic mobility and wide availability. In this work, MoO3 nanobelts with rich defects are prepared by simple hydrothermal treatment of MoO3 nanoparticles and are demonstrated as high-performance electrode materials for proton battery. Benefiting from the nanobelt morphology, abundant oxygen vacancy, large interlayer spacing, improved conductivity and fast ion transfer, the MoO3 nanobelts electrode delivers a state-of-the-art capacity of 285.3 mAh g−1 at the current density of 1.0 A g−1, and ∼75% of the initial capacity is retained at 50.0 A g−1. It is found that the MoO3 nanobelts electrode can still maintain its original capacity, nanobelt morphology and crystal structure even after 23,000 cycles. Notably, the electrode delivers a high areal capacity of 3.48 mAh cm−2 at a high mass loading of 16.0 mg cm−2. The proton battery assembled with MoO3 nanobelts anode and N-doped active carbon cathode shows the maximum energy density of 46.2 Wh kg−1 at the power density of 800.3 W kg−1. The proton battery shows satisfactory proton storage properties at a wide temperature range of -25 °C ∼ 65 °C. This study provides insights into the design of ultrafast and wide-temperature proton battery for practical applications.
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-07-06 , DOI:
10.1016/j.ensm.2023.102880
Zinc (Zn) anodes suffer from hydrogen evolution, surface passivation, and dendrite growth, severely restricting the practical application of aqueous Zn-ion batteries (ZIBs). Here, we report an antifreezing polymeric-acid electrolyte with polyethylene glycol diacid (PEGDA) to realize stable Zn anodes in strongly acidic environment and enable high-performance ZIBs. The polymeric-acid electrolyte provides a strongly acidic environment to eliminate the surface passivation of Zn anodes associated with OH−, changes Zn-ion solvation structure to alleviate H2O-decomposition-induced side reactions, and enables a dendrite-free Zn deposition with an epitaxial growth along the (002)Zn plane. Stable cross-linked polymeric electrode/electrolyte interphases (-ZnOOC-PEG-COOZn-) at bilateral electrodes are formed. Accordingly, the Zn anodes exhibit a high average Coulombic efficiency (CE) of 99.89% over 2500 cycles, even at a high depth of discharge (64%). The Zn//Zn symmetric cells deliver an ultra-long cycling life over 5700 h at 1 mA cm−2 and 1 mA h cm−2. The Zn//ZnxV2O5·nH2O full cells show excellent cycling stability (10,000 cycles) and capacity retention (80.60%) at high current densities. We also demonstrate practical pouch cells showing outstanding electrochemical performance. The electrolyte can enable batteries to work at subzero temperatures (−10 °C) with excellent performance (an average Zn plating/stripping CE of 99.95% for 1200 cycles).
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-07-07 , DOI:
10.1016/j.ensm.2023.102879
Single-crystalline Ni-rich cathode active materials (CAMs) are considered as promising candidates for high-energy-density lithium-ion batteries (LIBs) with favorable cycling stability and safety, due to their grain boundaryless characteristics efficiently alleviate the structural degradation of intergranular microcracks in poly-crystalline counterparts. However, their practical application not only suffers from sluggish Li diffusion kinetics, surface reconstruction and parasitic cathode/electrolyte interfacial reactions upon repeated cycling but also encounters chemical instability during storage and slurry processes. Herein, we constructed a uniform LiAlO2/Li3PO4 protective layer with gradient Al doping (LAP modification) on the surface of single-crystalline LiNi0.90Co0.05Mn0.04Al0.01O2 (SCNCMA) CAMs through an in situ modification process to relieve these intrinsic instability issues. This advantageous surface engineering significantly reduces Li+/Ni2+ mixing, inhibits parasitic side reactions and surface phase transformation, and notably improves Li+ diffusion kinetics. Therefore, LAP-modified SCNCMA exhibits superior cycling performance with a capacity retention of 74.4% at a high voltage of 4.5 V after 200 cycles at 1C compared to that of SCNCMA. Moreover, the enhancement of air storage properties after modification was further confirmed by the reduced surface residual lithium, improved rheological properties and well-maintained electrochemical performance. This work provides an effective strategy for the modification of single-crystal Ni-rich cathodes and further accelerates their practical application.
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.ensm.2023.102886
Li-CO2/O2 battery has been described as an exceptional strategy for CO2 conversion, however, the effect of CO2 is urgently required for development of practical cells. Here, we innovatively unveil the mysterious role of CO2 by comprehensively analyzing the discharge/charge products, the reaction mechanism, the 1O2 yield, and the corrosion of Li anode in batteries. Unlike previous results where Li2CO3 is the sole discharge product, Li2O2 and Li2CO3 are definitely identified as final discharge products of Li-CO2/O2 battery, confirming a chemical reaction between Li2O2 and CO2 during discharge in TEGDME solvent. During charging, CO2 affects the decomposition pathway of Li2O2 by capturing O2•−, thus suppressing the formation of notorious 1O2. Additionally, introduction of CO2 influences the morphology and structure of the discharge products and improves the stability of Li anode. Since the above effects of CO2 are closely related to the CO2/O2 ratio, appropriate CO2/O2 ratio can optimize various effects of CO2 and obtain the best battery performance.
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-06-23 , DOI:
10.1016/j.ensm.2023.102869
All-solid-state batteries (ASSB) are recognized as the key to next-generation energy storage technologies and are replacing commercial lithium-ion batteries that use electrolytes composed of flammable organic solvents. Among them, sulfide-based ASSBs have high ionic conductivity and are considered the most promising electrolytes for the next generation of ASSBs. Among various types of sulfide-based electrolytes, argyrodite-based electrolytes have excellent compatibility with lithium metal due to their high ionic conductivity and soft material characteristics, and have received much attention due to their appropriate mechanical properties. However, due to the nature of sulfide-based materials, several issues need to be addressed in order to commercialize them, such as the handling of materials in inert atmosphere and their sensitivity to moisture, instability between interfaces, and limitation of operating potential. Here, the main physicochemical properties of argyrodite-based electrolytes are discussed, and the synthetic methods and electrochemical stability discovered so far are summarized. In addition, we discuss research and development directions for argyrodite-based SSE in several directions.Solid; Electrolyte; Argyrodite; Lithium; Battery
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-06-24 , DOI:
10.1016/j.ensm.2023.102860
Transition-metal carbides and/or nitrides (MXenes) with versatile surface functional groups have captured considerable attention for fast-charging energy storage owing to their adjustable electronic structure and surface characteristics. However, conventional MXenes might be hampered by the complex preparation process and the limited conductivity due to the O-containing surface groups. Herein, the novel Se-terminated niobium carbide MXene (Nb2CSe2) with a “TMD+MXene”-like structure was successfully synthesized through a one-step “vapor-active” method, which could largely simplify the preparation with no need for acid etching, and improve the yield up to ∼99 wt.%. Nb2CSe2 exhibits high conductivity (7.14 × 104 S m−1) over 2000 times higher than the conventional MXene Nb2CTx (T = O/OH/F). Nb2CSe2 delivers a superior high-rate capacity of 270 mAh g−1 at 10 C and 170 mAh g−1 at 50 C, outperforming most of the reported MXenes-based materials (generally < 200 mAh g−1 at 10 C). It also shows a long cycling lifespan of over 6,500 cycles at 25 C without distinct decay. Moreover, the as-obtained flexible Nb2CSe2/CNTs paper retains stable conductivity when bending and spreading over 10,000 times. The one-step method in this work to construct the ordered chalcogen terminations may break new ground on the rational design of MXenes-based electrodes toward fast-charging energy storage.
Journal of Bionic Engineering ( IF 2.995 ) Pub Date: 2023-07-18 , DOI:
10.1016/j.ensm.2023.102890
Metal-air batteries, especially, rechargeable zinc–air batteries (ZABs) have recently rejuvenated extensive research attention as a promising sustainable energy technology, owing to its environment friendliness, low manufacturing cost, and high theoretical specific energy density. However, the real-time application of ZABs is yet to be achieved and it is mainly hindered due to the sluggish kinetics of oxygen-involved reactions. The two fundamental electrode reactions, specifically, oxygen reduction reaction and oxygen evolution reaction reinforce discharging and charging processes of ZABs. Therefore, uninterrupted research endeavours in developing novel design strategies is the crucial step to realize effective bifunctional electrocatalysts for oxygen electrocatalysis, which will rapid-up further progress of ZABs for commercialization. Recently, single atom catalysts (SACs) supported on various carbon scaffolds with maximized atom-utilization efficiency, unique metal coordination environments, abundant anchoring sites with exceptional tunability, ordered porosity, and selectivity have emerged as potential candidates for motivating oxygen electrocatalysis. Significant advances have been accomplished in designing SACs with commendable oxygen electrocatalytic activity, still great challenges need to be surmounted in order to make them viable for electrochemical energy conversion and storage devices. In this review, we have provided an overview of synthesis strategies, oxygen electrocatalytic performances, and identification of carbon-supported SACs. We have critically examined the role of coordination environment, engineering of isolated reactive centers, tailoring of the metal active centers, and modulation of the configuration of carbon substrates on the oxygen electrocatalytic activity. Finally, we concluded by highlighting the existing challenges and future research directions for further innovation of carbon-supported SACs for ZAB applications.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | ENGINEERING, MULTIDISCIPLINARY 工程:综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
16.40 | 31 | Science Citation Index Expanded | Not |
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